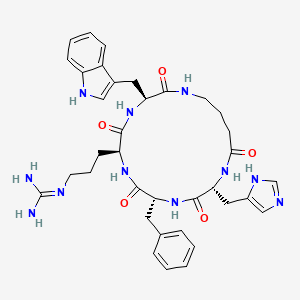

c(his-D-phe-arg-trp-Abu)

Description

Properties

Molecular Formula |

C36H45N11O5 |

|---|---|

Molecular Weight |

711.8 g/mol |

IUPAC Name |

2-[3-[(3S,6S,9R,12R)-9-benzyl-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacycloheptadec-6-yl]propyl]guanidine |

InChI |

InChI=1S/C36H45N11O5/c37-36(38)41-15-6-12-27-33(50)47-29(17-23-19-42-26-11-5-4-10-25(23)26)32(49)40-14-7-13-31(48)44-30(18-24-20-39-21-43-24)35(52)46-28(34(51)45-27)16-22-8-2-1-3-9-22/h1-5,8-11,19-21,27-30,42H,6-7,12-18H2,(H,39,43)(H,40,49)(H,44,48)(H,45,51)(H,46,52)(H,47,50)(H4,37,38,41)/t27-,28+,29-,30+/m0/s1 |

InChI Key |

IYMUEULNOLBKRK-RRGQHJHPSA-N |

Isomeric SMILES |

C1CC(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC1)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5 |

Canonical SMILES |

C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC1)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of C His D Phe Arg Trp Abu

General Principles of Peptide Synthesis

The construction of the linear peptide precursor to c(His-D-Phe-Arg-Trp-Abu) can be achieved through several established methods, each with distinct advantages and applications.

Solid-Phase Peptide Synthesis (SPPS) for Cyclic Peptides

Solid-phase peptide synthesis is the cornerstone of modern peptide synthesis, enabling the efficient construction of linear peptide chains on an insoluble polymer support. Current time information in Chatham County, US.google.com For the synthesis of a cyclic peptide like c(His-D-Phe-Arg-Trp-Abu), the linear precursor is first assembled on the resin, after which it can be cyclized either on the solid support or after cleavage in solution.

The process typically utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Current time information in Chatham County, US. The synthesis begins with a resin, such as Rink Amide or a 2-chlorotrityl chloride resin, to which the C-terminal amino acid is anchored. oup.comthieme-connect.de For a head-to-tail cyclization, the C-terminal amino acid's carboxyl group is attached to the resin. For side-chain cyclization strategies, an amino acid with a suitable side-chain functionality is attached to the resin. oup.com

The linear peptide is elongated through a series of coupling and deprotection steps. Each amino acid is introduced with its N-terminus protected by the Fmoc group and its side chain protected by acid-labile groups. The standard protecting groups for the amino acids in the target peptide are:

| Amino Acid | Side-Chain Protecting Group |

| Histidine (His) | Trityl (Trt) or Boc |

| Arginine (Arg) | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) |

| Tryptophan (Trp) | tert-Butoxycarbonyl (Boc) |

Table 1: Common side-chain protecting groups used in Fmoc-based SPPS. Current time information in Chatham County, US.

The Fmoc group is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose the N-terminal amine for the next coupling reaction. The incoming amino acid is then activated by a coupling reagent, such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or DIC (N,N'-Diisopropylcarbodiimide) with an additive like HOBt (Hydroxybenzotriazole), to facilitate the formation of the peptide bond. Current time information in Chatham County, US.google.comontosight.ai This cycle is repeated until the full linear sequence, His(Trt)-D-Phe-Arg(Pbf)-Trp(Boc)-Abu, is assembled.

Solution-Phase Peptide Synthesis Approaches

While less common for longer peptides, solution-phase synthesis offers advantages for large-scale production of shorter peptides. google.comgoogle.com.na In this method, protected amino acids are coupled sequentially in a suitable organic solvent. After each coupling step, the product is isolated and purified before the N-terminal protecting group is removed for the subsequent coupling. researchgate.net

Chemoenzymatic Synthesis Methods

Chemoenzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. This approach often involves the chemical synthesis of linear peptide precursors, which are then cyclized by specific enzymes. For instance, non-ribosomal peptide synthetase (NRPS) cyclases or engineered ligases like omniligase-1 can catalyze head-to-tail cyclization.

A key advantage is the potential to avoid extensive use of side-chain protecting groups, as enzymes can offer high regio- and chemoselectivity. The process might involve synthesizing a linear peptide with a C-terminal activated ester, which is then recognized by the enzyme for efficient intramolecular cyclization in an aqueous buffer. This method circumvents harsh chemical reagents and can minimize side reactions like racemization.

Cyclization Strategies for c(His-D-Phe-Arg-Trp-Abu) Analogs

The final and most critical step in synthesizing a cyclic peptide is the intramolecular cyclization of the linear precursor. The strategy chosen depends on the desired final structure and the amino acid sequence.

Head-to-Tail Macrolactamization

Head-to-tail cyclization involves forming an amide (lactam) bond between the N-terminal amine and the C-terminal carboxylic acid of the linear peptide. thieme-connect.de This is a common strategy for producing fully cyclic peptides.

On-Resin Cyclization: The linear peptide is synthesized on a resin that allows for the selective deprotection of both the N-terminus (by removing the Fmoc group) and the C-terminus (by cleaving a specialized linker). The cyclization is then performed while the peptide is still attached to the solid support, often mediated by standard coupling reagents like HBTU or PyBOP. ontosight.ai This approach can minimize intermolecular side reactions.

Solution-Phase Cyclization: Alternatively, the fully protected linear peptide is cleaved from the resin. After selective deprotection of the terminal groups, the cyclization is performed in a dilute solution. thieme-connect.de High dilution is crucial to favor the intramolecular cyclization over the formation of cyclic dimers or polymers.

For the synthesis of c(His-D-Phe-Arg-Trp-Abu), the linear precursor H-His-D-Phe-Arg-Trp-Abu-OH would be cyclized to form the final product. The presence of a D-amino acid (D-Phe) can often facilitate cyclization by inducing a turn-like conformation in the linear precursor.

Side-Chain-to-Side-Chain Cyclization

This strategy involves forming a covalent bond between the side chains of two amino acids within the peptide sequence. This results in a "stapled" or "bridged" peptide, where the N- and C-termini remain free unless otherwise modified. While the notation c(His-D-Phe-Arg-Trp-Abu) typically implies a head-to-tail linkage, side-chain cyclization is a powerful tool for creating constrained analogs of this pharmacophore.

The most common side-chain cyclization involves forming a lactam bridge between the side chains of an acidic amino acid (like Aspartic or Glutamic acid) and a basic amino acid (like Lysine (B10760008) or Ornithine). For example, if the sequence were modified to include Asp and Lys, the linear precursor would be assembled on the resin using an orthogonal protection strategy for the side chains of these two residues. After assembling the full peptide, these specific protecting groups are removed, and the side chains are cyclized on-resin using a suitable coupling agent. Current time information in Chatham County, US.

Other chemistries for side-chain cyclization include the formation of disulfide bonds between two cysteine residues or triazole rings via "click chemistry" between an azide- and an alkyne-containing amino acid. These methods offer diverse ways to constrain the peptide backbone and enhance its structural stability and biological activity.

| Cyclization Strategy | Description | Key Considerations |

| Head-to-Tail Macrolactamization | Forms an amide bond between the N- and C-termini of the linear peptide. | Requires high dilution in solution-phase to prevent oligomerization. The presence of turn-inducing residues (like D-amino acids or Proline) can increase cyclization efficiency. |

| Side-Chain-to-Side-Chain Cyclization | Forms a covalent bridge between the side chains of two amino acids within the sequence. | Requires orthogonal protecting groups for the amino acids involved in the cyclization. The resulting peptide is not fully cyclic unless the termini are also linked. Current time information in Chatham County, US. |

Table 2: Comparison of major cyclization strategies.

Compound Name Reference Table

| Abbreviation | Full Name |

| Abu | Aminobutyric acid |

| ACTH | Adrenocorticotropic hormone |

| Ala | Alanine (B10760859) |

| Arg | Arginine |

| Asn | Asparagine |

| Asp | Aspartic acid |

| Boc | tert-Butoxycarbonyl |

| Cys | Cysteine |

| D-Phe | D-Phenylalanine |

| Fmoc | 9-fluorenylmethyloxycarbonyl |

| Gln | Glutamine |

| Glu | Glutamic acid |

| Gly | Glycine (B1666218) |

| His | Histidine |

| Ile | Isoleucine |

| Leu | Leucine |

| Lys | Lysine |

| Met | Methionine |

| MSH | Melanocyte-stimulating hormone |

| Orn | Ornithine |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl |

| Phe | Phenylalanine |

| Pro | Proline |

| Ser | Serine |

| Thr | Threonine |

| Trp | Tryptophan |

| Trt | Trityl |

| Tyr | Tyrosine |

| Val | Valine |

Backbone Cyclization Methods

The synthesis of a cyclic peptide like c(His-D-Phe-Arg-Trp-Abu) culminates in a critical cyclization step, which transforms the linear precursor into its conformationally constrained cyclic form. This process, known as macrolactamization, is fundamental to conferring the peptide with enhanced stability and specific receptor-binding properties compared to its linear counterpart. gla.ac.ukresearchgate.net

The most prevalent strategy for creating this type of cyclic peptide is head-to-tail cyclization. mdpi.comthieme-connect.de This method involves forming a new amide bond between the N-terminal amino group of the first amino acid (Histidine) and the C-terminal carboxylic acid of the final amino acid (Aminobutyric acid). The cyclization can be performed either while the peptide is still attached to the solid-phase resin (on-resin cyclization) or after it has been cleaved from the support and is in solution (off-resin cyclization). charnwooddiscovery.comconceptlifesciences.com The choice between these approaches depends on the peptide's sequence, with on-resin methods often preferred to minimize intermolecular side reactions and simplify purification.

The efficiency of cyclization is highly dependent on the reagents used and the reaction conditions. Specialized coupling reagents are employed to facilitate the amide bond formation with high yield and minimal side reactions, particularly racemization. conceptlifesciences.com The selection of the cyclization site along the peptide sequence is also a critical consideration to manage challenges like ring strain. charnwooddiscovery.com For sequences prone to difficult cyclization, strategic placement of a D-amino acid or an achiral residue at the C-terminus of the linear precursor can be employed to promote a favorable conformation for ring closure and reduce epimerization. thieme-connect.de

Beyond the standard head-to-tail approach, a variety of other cyclization methods exist, including side-chain-to-side-chain, head-to-side-chain, and tail-to-side-chain linkages. mdpi.comthieme-connect.de A more novel concept, known as backbone cyclization, creates links through modified Nα or Cα positions in the peptide backbone, offering alternative ways to impose conformational constraints. researchgate.netnih.gov

Table 1: Overview of Common Peptide Cyclization Strategies

| Cyclization Method | Description | Common Reagents | Key Considerations |

|---|---|---|---|

| Head-to-Tail (Macrolactamization) | Formation of an amide bond between the N-terminal amine and C-terminal carboxylate. | HATU, HBTU, PyBOP, DPPA | Most common method for cyclic peptides like c(His-D-Phe-Arg-Trp-Abu). Prone to racemization and oligomerization if not optimized. mdpi.comthieme-connect.de |

| Side-Chain-to-Side-Chain | A bond is formed between the side chains of two amino acid residues (e.g., Lys and Asp). | HATU, HOBt, DIC | Requires orthogonal protecting groups on the side chains. Often results in larger, less strained rings. thieme-connect.de |

| Native Chemical Ligation (NCL) | Reaction between a C-terminal thioester and an N-terminal Cysteine residue. | Thiophenols, TCEP | Forms a native peptide bond at the ligation site; proceeds in aqueous solution. nih.gov |

| Click Chemistry | Cyclization via bio-orthogonal reactions, such as the reaction between an azide (B81097) and an alkyne. | Copper(I) catalysts | Highly efficient and specific reaction, allowing for the introduction of a triazole linkage into the backbone. gla.ac.ukmdpi.com |

Incorporation of Non-Natural Amino Acids and Modified Residues (e.g., D-Phe, Abu)

A key feature of c(His-D-Phe-Arg-Trp-Abu) is the inclusion of residues not found in the standard genetic code: D-Phenylalanine (D-Phe) and Aminobutyric acid (Abu). ontosight.ai The incorporation of such amino acids is a powerful strategy in peptide design to enhance metabolic stability, improve bioavailability, and fine-tune biological activity. charnwooddiscovery.com

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for constructing peptides containing non-natural amino acids. mdpi.comsigmaaldrich.com This technique involves the stepwise addition of protected amino acid derivatives to a growing peptide chain anchored to an insoluble polymer support.

D-Phenylalanine (D-Phe) : As the enantiomer (mirror image) of the natural L-Phenylalanine, D-Phe is incorporated to alter the peptide's three-dimensional structure and, crucially, to increase its resistance to degradation by proteases, which are enzymes that typically recognize only L-amino acids. acs.orgthermofisher.com The presence of D-Phe is a common modification in melanocortin receptor ligands, the class to which c(His-D-Phe-Arg-Trp-Abu) is related, to improve stability and receptor interaction. nih.gov

Aminobutyric acid (Abu) : Abu is a non-proteinogenic amino acid that can be used to modify the peptide's conformational properties. ontosight.aithermofisher.com Like other amino acids, it is introduced during SPPS using its protected building block, such as Fmoc-Abu-OH. The specific isomer of Abu (e.g., α-, β-, or γ-) used in the synthesis will influence the final structure and properties of the peptide.

The synthesis of peptides with these modifications can be challenging and may require the optimization of coupling reaction conditions to ensure efficient incorporation without side reactions like racemization. conceptlifesciences.comrsc.org

Orthogonal Protection Strategies for Peptide Cyclization

The successful synthesis of a complex cyclic peptide hinges on an orthogonal protection strategy. This approach utilizes a set of protecting groups for the various reactive functional groups on the amino acids (N-terminus, C-terminus, and side chains) that can be removed under specific and distinct chemical conditions without affecting the other groups. gla.ac.ukcsic.es This selectivity is essential for directing the chemical reactions to the desired positions, particularly for on-resin cyclization. gla.ac.uk

The most widely used orthogonal scheme in modern peptide synthesis is the Fmoc/tBu strategy. csic.es

Temporary Nα-Protection : The Nα-amino group of the incoming amino acid is protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group. This group is removed at the beginning of each coupling cycle with a mild base, typically a solution of piperidine in DMF. csic.es

Permanent/Semi-Permanent Side-Chain Protection : The reactive side chains of amino acids like Arg, His, and Trp are protected with acid-labile groups such as Pbf (pentamethyldihydrobenzofuran-sulfonyl) , Trt (trityl) , and Boc (tert-butyloxycarbonyl) , respectively. These groups remain intact during the Fmoc deprotection steps and are typically removed at the final stage of synthesis during cleavage from the resin with a strong acid cocktail, such as trifluoroacetic acid (TFA). csic.es

For head-to-tail cyclization on the resin, the linear peptide is assembled using the Fmoc/tBu strategy. Before cyclization, the N-terminal Fmoc group is removed, and the C-terminal is selectively activated or deprotected. The cyclization is then initiated, forming the amide bond. Finally, the side-chain protecting groups are removed concurrently with cleavage from the resin. For more complex cyclizations (e.g., side-chain-to-side-chain), a third or even fourth dimension of orthogonality is required, using protecting groups that are cleaved under unique conditions. nih.gov

Table 2: Common Orthogonal Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Typically Protects | Cleavage Condition | Orthogonal To |

|---|---|---|---|---|

| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino group | Base (e.g., 20% Piperidine in DMF) | Boc, tBu, Trt, Pbf, Alloc, Dde |

| tert-Butyloxycarbonyl | Boc | α-Amino or Side Chains (Lys, His, Trp) | Strong Acid (e.g., TFA) | Fmoc, Alloc, Dde |

| tert-Butyl | tBu | Side Chains (Asp, Glu, Ser, Thr, Tyr) | Strong Acid (e.g., TFA) | Fmoc, Alloc, Dde |

| Trityl | Trt | Side Chains (Cys, His, Asn, Gln) | Strong Acid (e.g., TFA) | Fmoc, Alloc, Dde |

| Allyloxycarbonyl | Alloc | Side Chains (Lys, Orn) | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) | Fmoc, Boc, tBu, Dde |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Side Chains (Lys, Orn) | Hydrazine (e.g., 2% Hydrazine in DMF) | Fmoc, Boc, tBu, Alloc |

Purification and Analytical Characterization Techniques for Synthetic Peptides

Following chemical synthesis and cleavage from the solid support, the resulting crude product is a heterogeneous mixture containing the desired peptide along with various impurities. waters.com These impurities can include deletion sequences (missing one or more amino acids), truncated peptides, and molecules with remaining protecting groups. Therefore, rigorous purification and characterization are mandatory to isolate the target compound and verify its identity and purity. conceptlifesciences.comwaters.com

Purification: The universally adopted method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . waters.comnih.gov This powerful technique separates the components of the crude mixture based on their hydrophobicity. The sample is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica), and a gradient of increasing organic solvent (typically acetonitrile) in water is used for elution. nih.gov The target peptide is collected in fractions, which can be guided by UV absorbance detection and, in more advanced setups, by mass spectrometry (mass-directed purification). waters.com

Analytical Characterization: A suite of analytical techniques is used to confirm the successful synthesis and purity of c(His-D-Phe-Arg-Trp-Abu).

Table 3: Key Analytical Techniques for Synthetic Peptide Characterization

| Technique | Purpose | Information Provided |

|---|---|---|

| Analytical RP-HPLC | Purity Assessment | Provides a chromatogram where a single, sharp peak indicates a high degree of purity. chromatographyonline.com The retention time is characteristic of the compound under specific conditions. |

| Mass Spectrometry (MS) | Identity Confirmation | Measures the molecular weight of the peptide with high accuracy, confirming that it matches the calculated mass for c(His-D-Phe-Arg-Trp-Abu). lcms.cz Common methods include ESI-MS and MALDI-TOF MS. |

| Tandem Mass Spectrometry (MS/MS) | Sequence Verification | Fragments the peptide and analyzes the masses of the resulting pieces to confirm the amino acid sequence and the integrity of the cyclic structure. lcms.cz |

| Amino Acid Analysis (AAA) | Compositional Analysis | Quantifies the relative ratios of the constituent amino acids after complete hydrolysis of the peptide, verifying the correct composition. abclonal.co.kr |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Provides detailed information about the three-dimensional structure and conformation of the peptide in solution. nih.gov |

Structural and Conformational Analysis of C His D Phe Arg Trp Abu

Spectroscopic Techniques for Conformational Elucidation

Spectroscopic methods are fundamental in deciphering the three-dimensional structures of cyclic peptides in solution. Techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide complementary information about the global fold and local secondary structural elements.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cyclic Peptides

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the high-resolution structure of cyclic peptides in a solution environment, which closely mimics physiological conditions. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to gain a detailed picture of the peptide's conformation.

The process begins with the complete and sequential assignment of all proton (¹H) resonances in the peptide. 2D NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify protons that are connected through chemical bonds within each amino acid residue, known as spin systems. biorxiv.orgwustl.edu

Once assignments are made, conformational information is extracted from three key NMR parameters: the Nuclear Overhauser Effect (NOE), scalar coupling constants (J-values), and chemical shifts.

Nuclear Overhauser Effect (NOE): NOE correlations, observed in NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, arise between protons that are close in space (typically < 5 Å), regardless of whether they are close in the peptide sequence. nih.gov These through-space interactions are crucial for determining the peptide's global fold. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two protons, allowing for the calculation of interproton distance restraints.

Scalar Coupling Constants (³J): The through-bond coupling between the amide proton (NH) and the alpha-proton (CαH), known as the ³J(HN,Hα) coupling constant, provides information about the backbone dihedral angle phi (φ). The relationship is described by the Karplus equation. Small values (∼4 Hz) are indicative of an α-helical conformation, while large values (∼9 Hz) suggest a β-sheet or extended conformation.

Chemical Shifts: The chemical shifts of the α-protons (Hα) and amide protons can also be indicative of secondary structure. Deviations from their "random coil" values can point towards the presence of ordered structures like β-turns or helices. wustl.edu Furthermore, the temperature coefficient of amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds; a small temperature coefficient suggests the proton is shielded from the solvent and likely participating in a hydrogen bond, a key feature of stable secondary structures. nih.gov

By combining distance restraints from NOEs and dihedral angle restraints from coupling constants, a family of 3D structures consistent with the NMR data can be generated using computational methods like restrained molecular dynamics.

Table 1: Key NMR Parameters for Peptide Conformational Analysis

| NMR Parameter | Information Derived | Typical Application |

| NOE/ROE | Interproton distances (< 5 Å) | Determines global fold and proximity of side chains. |

| ³J(HN,Hα) Coupling Constant | Backbone dihedral angle (φ) | Distinguishes between helical, sheet, and turn conformations. |

| Hα Chemical Shift Index | Secondary structure elements | Identifies regions of α-helix or β-sheet. |

| Amide Proton Temp. Coefficient | Hydrogen bonding participation | Identifies intramolecular H-bonds stabilizing the structure. |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. dovepress.com In peptides, the primary chromophores are the amide bonds of the backbone and the side chains of aromatic amino acids. photophysics.com CD is particularly sensitive to the regular, repeating arrangements of these chromophores found in secondary structures. americanpeptidesociety.orgcreative-proteomics.com

The far-UV region of the CD spectrum (180–250 nm) is dominated by the peptide backbone and provides characteristic signatures for different secondary structures. libretexts.org

α-Helices show strong positive bands around 192 nm and two negative bands at approximately 208 nm and 222 nm. researchgate.net

β-Sheets typically display a negative band around 217 nm and a positive band near 195 nm. americanpeptidesociety.orgpnas.org

β-Turns , which are common in cyclic peptides, have more varied spectra but often show a weak negative band around 225-230 nm and a strong positive band near 205 nm for type I turns, or a positive band around 220-230 nm and a strong negative band around 200-205 nm for type II turns. nih.govrsc.org

Random coils or unordered structures are characterized by a strong negative band below 200 nm. researchgate.net

For c(His-D-Phe-Arg-Trp-Abu), the presence of two aromatic residues, Phenylalanine and Tryptophan, adds complexity. These side chains contribute to the CD spectrum in the far-UV region and also produce signals in the near-UV region (250-350 nm). nih.govnih.gov While this can complicate the quantitative analysis of backbone secondary structure, near-UV CD provides a sensitive fingerprint of the tertiary structure and the specific environment around the aromatic side chains. libretexts.org

Table 2: Characteristic Far-UV CD Signals for Peptide Secondary Structures

| Secondary Structure | Positive Band(s) (nm) | Negative Band(s) (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| β-Turn (Type I) | ~205 | ~225 (weak) |

| β-Turn (Type II) | ~220-230 | ~200-205 |

| Random Coil | N/A | < 200 (strong) |

X-ray Crystallography Studies of Related Cyclic Peptide Structures

X-ray crystallography is a technique that can determine the precise three-dimensional atomic coordinates of a molecule in its solid, crystalline state. While a crystal structure for c(His-D-Phe-Arg-Trp-Abu) itself may not be publicly available, analysis of related cyclic peptide structures provides invaluable insight into likely conformational features. nih.govacs.org

In cyclic peptides containing a D-amino acid, X-ray structures frequently show the D-residue located at the i+1 position of a type II' β-turn. nih.gov This specific turn conformation is a highly favorable and recurring motif. The crystal structure provides a static, high-resolution snapshot of a low-energy conformation, which serves as an excellent reference point for comparison with the ensemble of structures observed in solution by NMR and for validating computational models derived from molecular dynamics simulations. researchgate.netrsc.org

Molecular Dynamics Simulations and Conformational Sampling

While experimental methods like NMR and X-ray crystallography provide structural data, Molecular Dynamics (MD) simulations offer a computational lens to view the dynamic nature of peptides. MD simulations model the movements of atoms and molecules over time by numerically solving Newton's equations of motion. nih.govdigitellinc.com This technique allows for the exploration of the peptide's conformational landscape, revealing not just one structure but an ensemble of conformations that the peptide can adopt in solution. acs.org

For cyclic peptides, standard MD simulations can struggle to adequately sample all relevant conformations due to the high energy barriers separating different states, a consequence of the ring strain. digitellinc.com To overcome this, enhanced sampling techniques such as Replica Exchange Molecular Dynamics (REMD) or Accelerated Molecular Dynamics (aMD) are often employed. biorxiv.orgacs.org These methods improve the exploration of the conformational space, providing a more complete picture of the peptide's flexibility and the relative populations of different conformers.

The accuracy of MD simulations is heavily dependent on the force field used—a set of parameters that defines the potential energy of the system. wustl.edu Several force fields have been developed and refined for protein and peptide simulations.

Table 3: Common Force Fields for Peptide Molecular Dynamics Simulations

| Force Field Family | Description |

| AMBER (Assisted Model Building with Energy Refinement) | Widely used for biomolecular simulations, with numerous versions optimized for proteins and nucleic acids. nih.govmdpi.com |

| CHARMM (Chemistry at HARvard Macromolecular Mechanics) | Another popular choice for proteins, lipids, and nucleic acids, known for its extensive parameterization. nih.govmdpi.com |

| GROMOS (GROningen MOlecular Simulation) | Developed for dynamic modeling of biomolecules, particularly well-suited for studying protein folding and conformational transitions. mdpi.com |

| OPLS (Optimized Potentials for Liquid Simulations) | Designed to accurately reproduce experimental properties of liquids and solvated biomolecules. mdpi.com |

| Drude / AMOEBA | Polarizable force fields that explicitly account for electronic induction effects, offering a more detailed physical model at a higher computational cost. nih.govnih.gov |

MD simulations are critical for refining initial models built from NMR data, interpreting experimental results, and understanding how structural modifications, such as the inclusion of a D-amino acid, influence the dynamic behavior of the peptide. nih.gov

Influence of Cyclization and Ring Size on Peptide Conformation

The cyclization of a peptide is a powerful strategy for imposing conformational constraints. nih.govresearchgate.net By covalently linking the N- and C-termini (or other positions), the number of accessible conformations is significantly reduced compared to the corresponding linear peptide. researchgate.netnih.gov This reduction in conformational freedom lowers the entropic penalty of binding to a biological target, which can lead to increased binding affinity and selectivity. uwo.ca Cyclization pre-organizes the peptide backbone into a more defined structure, often stabilizing specific secondary structural elements like β-turns. uwo.ca

The size of the ring is a critical determinant of the peptide's final conformation and flexibility. nih.govresearchgate.net

Small Rings (e.g., 4-6 residues): These are highly constrained. The ring strain significantly limits backbone flexibility, often forcing the peptide into one or a very small number of well-defined conformations. The specific sequence and chirality of the amino acids play a dominant role in determining the structure.

Medium Rings (e.g., 7-12 residues): These peptides retain significant conformational constraints but have more flexibility than smaller rings. They can often sample a wider range of conformations, and the balance between different turn types and sheet-like structures becomes important.

Large Rings (>12 residues): As the ring size increases, the peptide becomes more flexible and can start to behave more like a linear peptide, with less defined secondary and tertiary structures, though the cyclization still prevents the ends from fraying. dovepress.com

For a pentapeptide like c(His-D-Phe-Arg-Trp-Abu), the small ring size imposes a very tight conformational constraint, making the structure highly dependent on the specific interactions and steric preferences of its constituent amino acids.

Impact of D-Amino Acid Residues on Structural Features

The incorporation of a D-amino acid into a cyclic peptide has a profound and predictable impact on its structural features. nih.govsci-hub.se While an L-amino acid typically adopts backbone dihedral angles (φ, ψ) in the upper-left quadrant of the Ramachandran plot (e.g., for β-sheets and right-handed α-helices), a D-amino acid preferentially populates the enantiomeric regions in the lower-right quadrant. nih.govoup.com

This stereochemical preference is a powerful tool in peptide design. Placing a D-amino acid, such as the D-Phe in c(His-D-Phe-Arg-Trp-Abu), at the i+1 position of a β-turn strongly promotes the formation of a specific turn geometry known as a type II' β-turn. nih.govresearchgate.netacs.org This turn is characterized by a hydrogen bond between the carbonyl oxygen of the residue at position i and the amide proton of the residue at position i+3, effectively reversing the direction of the peptide chain.

Molecular Mechanisms and Receptor Interactions of C His D Phe Arg Trp Abu

The interaction of peptides containing the His-D-Phe-Arg-Trp sequence with melanocortin receptors (MCRs) is a cornerstone of their biological activity. This sequence is recognized as the primary pharmacophore for agonism at several of the MCR subtypes. nih.gov The cyclization of these peptides, as seen in c(His-D-Phe-Arg-Trp-Abu), is a common strategy employed to constrain the peptide's conformation, which can lead to enhanced potency, stability, and receptor selectivity compared to their linear counterparts. nih.govnih.gov

Melanocortin Receptor Binding Affinity and Selectivity Profiling

The binding affinity of a ligand for its receptor is a critical measure of their interaction strength, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values are commonly determined through competitive radioligand binding assays.

Radioligand binding assays are a fundamental tool for characterizing the affinity of a ligand for a receptor. nih.gov In these assays, a radiolabeled ligand with known high affinity for the receptor, such as [125I]NDP-α-MSH, is incubated with cells or membranes expressing the target melanocortin receptor. nih.gov The unlabeled test compound, in this case, a peptide like c(His-D-Phe-Arg-Trp-Abu), is added in increasing concentrations to compete with and displace the radioligand. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. This value can be converted to a Ki value using the Cheng-Prusoff equation, providing a measure of the ligand's binding affinity. oup.com

The melanocortin system comprises five receptor subtypes (MC1R through MC5R), which are involved in diverse physiological processes. nih.gov The selectivity of a ligand for a specific MCR subtype is crucial for its potential as a targeted pharmacological tool. Peptides based on the His-D-Phe-Arg-Trp core sequence are known to interact with MC1R, MC3R, MC4R, and MC5R. nih.gov

Structural modifications, such as the inclusion of γ-aminobutyric acid (γ-Abu), a close structural relative of the Abu residue in the target compound, have been explored to modulate this selectivity. For instance, studies on chimeric melanotropin-deltorphin analogues have provided insight into how ring size and specific residues influence potency and selectivity. The compound c[γ-Abu-His-D-Phe-Arg-Trp-Glu]-Val-Val-Gly-NH2 , which features the same core pharmacophore and a similar ring-expanding residue (γ-Abu), demonstrates the potent activity characteristic of this peptide family. acs.org While specific Ki values across all MCR subtypes for this analogue are not detailed, its functional potency highlights the importance of the core sequence. acs.org Another analogue, where cysteines were replaced with α-aminobutyric acid in a different cyclic peptide, resulted in significantly compromised MC4R activity and selectivity, underscoring the sensitivity of receptor interaction to structural changes. oup.com

| Compound | Receptor | Assay Type | Binding Affinity (Ki) / Potency (IC50) |

|---|---|---|---|

| c[Pro-Arg-Phe-Phe-Abu-Ala-Phe-DPro] | hMC4R | Radioligand Binding ([125I]-NDP-MSH) | IC50 = 600 ± 200 nM |

Data derived from a study on AGRP-mimetic scaffolds, showing data for an analogue containing Abu but with a different core sequence and pharmacological profile (antagonist). nih.gov This illustrates the methodology and type of data obtained, while highlighting the lack of specific agonist data for the primary compound of interest.

Receptor Activation and Intracellular Signal Transduction Pathways

Upon binding to melanocortin receptors, agonist ligands like those containing the His-D-Phe-Arg-Trp sequence trigger a cascade of intracellular signaling events. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαs protein subunit. nih.govnih.gov

Activation of the Gαs subunit by an agonist-bound MCR leads to the stimulation of adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. nih.govnih.gov The resulting increase in intracellular cAMP levels is a hallmark of MCR agonism and is often used as a measure of a compound's functional potency (EC50). The EC50 value represents the concentration of the agonist that produces 50% of the maximal response.

Studies on the closely related analogue c[γ-Abu-His-D-Phe-Arg-Trp-Glu]-Val-Val-Gly-NH2 (Compound 13 in the cited study) showed it to be a potent agonist, with its activity improving nine-fold over an analogue with an L-Phe substitution. acs.org This demonstrates that the D-Phe configuration within the core pharmacophore is critical for potent receptor activation.

| Compound | Assay | Potency (EC50) |

|---|---|---|

| c[γ-Abu-His-D-Phe-Arg-Trp-Glu]-Val-Val-Gly-NH2 | Frog Skin Bioassay (MC1R) | 0.30 µM |

Data for a close structural analogue containing γ-Abu, demonstrating agonist potency at a melanocortin receptor. acs.org

The elevation of cAMP initiates further downstream signaling, most notably through the activation of Protein Kinase A (PKA). nih.gov In melanocytes, activated PKA phosphorylates the cAMP response element-binding protein (CREB), which then translocates to the nucleus and promotes the transcription of the Microphthalmia-associated transcription factor (MITF). encyclopedia.pubresearchgate.net MITF is a master regulator of melanocyte function and survival, and it directly upregulates the expression of key melanogenic enzymes, including tyrosinase (TYR) and tyrosinase-related protein 1 (TYRP1). encyclopedia.pubresearchgate.net Therefore, agonists like c(His-D-Phe-Arg-Trp-Abu) are expected to stimulate this pathway, leading to increased expression of these enzymes.

Furthermore, some studies have shown that certain pentapeptide MC1R agonists can enhance the activation of the nuclear factor erythroid 2-related factor 2 (NRF2) pathway following UVA irradiation, suggesting additional protective cellular mechanisms. encyclopedia.pub

Adenylyl Cyclase (AC) Activity and cAMP Accumulation

Agonist, Antagonist, and Inverse Agonist Pharmacology at Melanocortin Receptors

Peptides derived from the His-Phe-Arg-Trp sequence predominantly act as agonists at the melanocortin receptors, mimicking the effects of the endogenous ligand α-MSH by stimulating cAMP production. nih.gov The incorporation of a D-Phe residue in place of the natural L-Phe, as in c(His-D-Phe-Arg-Trp-Abu), is a well-established modification that often enhances agonist potency and enzymatic stability. oup.com

However, the pharmacology of these peptides can be finely tuned by structural modifications. Subtle changes to the core pharmacophore or the surrounding residues can convert a full agonist into a partial agonist or even a competitive antagonist. nih.gov A partial agonist binds to the receptor and elicits a response that is weaker than that of a full agonist, regardless of concentration. An antagonist binds to the receptor but does not provoke a biological response, instead blocking the binding and activity of agonists. For example, replacing the His residue in some analogues has been shown to abolish agonist activity and confer antagonist properties. acs.org Similarly, specific substitutions at the D-Phe position can introduce antagonist activity at the MC3R while preserving full agonism at the MC4R, highlighting the potential for developing receptor-selective modulators. nih.gov The compound c(His-D-Phe-Arg-Trp-Abu) is expected to function as an agonist, consistent with the pharmacology of its core tetrapeptide sequence.

Ligand-Receptor Interaction Modeling and Pharmacophore Mapping

Computational methods, including ligand-receptor interaction modeling and pharmacophore mapping, have been instrumental in elucidating the molecular determinants of c(His-D-Phe-Arg-Trp-Abu)'s interaction with melanocortin receptors (MCRs). These studies provide a theoretical framework for understanding the binding affinity and selectivity of this cyclic peptide.

Ligand-receptor interaction models for melanocortin agonists are often built upon the foundational pharmacophore, His-Phe-Arg-Trp, which constitutes the essential active core for MCR binding. google.comupc.edu The cyclic structure of compounds like c(His-D-Phe-Arg-Trp-Abu) is designed to constrain this tetrapeptide sequence into a specific, bioactive conformation that is favorable for receptor recognition. upc.edu

Modeling studies, frequently combined with receptor mutagenesis data, have delineated a putative binding pocket within the MCRs. nih.gov This pocket, located within the transmembrane (TM) helices, is largely hydrophobic and is thought to accommodate the D-Phe residue of the ligand. nih.gov Research on various MCR subtypes, including MC1R, MC3R, and MC4R, suggests this pocket is formed by aliphatic and aromatic amino acid residues from TM helices 3 through 6. nih.gov The interaction between the ligand's D-Phe residue and this hydrophobic pocket is a critical determinant of binding and functional activity. nih.gov Indeed, structure-activity relationship (SAR) studies on related tetrapeptides have shown that modifications at the D-Phe position can dramatically alter the pharmacological profile, for instance, by converting an agonist into an antagonist at the mouse MC3R. nih.gov This suggests that the binding pocket of the mMC3R may be more sterically constrained compared to other MCR subtypes. nih.gov

The individual residues of the core pharmacophore play distinct roles in the interaction, as detailed in computational and experimental studies. Alanine (B10760859) scanning mutagenesis on related peptides has demonstrated that substitutions of the Arg, Trp, and Phe residues lead to the most significant reductions in binding affinity. researchgate.net

Table 1: Postulated Roles of Key Residues in Ligand-Receptor Interaction

| Residue | Postulated Interaction Type | Supporting Evidence/Receptor Context | Citation |

|---|---|---|---|

| His | Hydrogen Bonding / Aromatic | Part of the essential pharmacophore core; substitution studies on related peptides led to the development of selective hMC4R agonists. | upc.eduebi.ac.uk |

| D-Phe | Hydrophobic / π-π Stacking | Interacts with a hydrophobic pocket within the transmembrane helices of MCRs. The nature of this interaction is crucial for agonist vs. antagonist activity. | nih.gov |

| Arg | Electrostatic / Salt Bridge | Critical for binding affinity. Likely forms a salt bridge with acidic residues in the receptor, such as the D189 position in the hMC4R. | researchgate.netnih.gov |

| Trp | Hydrophobic / Hydrogen Bonding | Crucial for binding. Computational models suggest Trp residues in transmembrane proteins often form extensive interactions with neighboring helices. | researchgate.netnih.gov |

Pharmacophore mapping is a computational technique used to define the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. openmedicinalchemistryjournal.com For melanocortin ligands, the pharmacophore is defined by the spatial relationship of the key features within the His-D-Phe-Arg-Trp sequence. These models are developed either from the structures of known active ligands (ligand-based) or from the structure of the receptor's binding site (structure-based). openmedicinalchemistryjournal.commdpi.com

The process often involves generating multiple conformations of a ligand and comparing them to a pharmacophore hypothesis to predict bioactivity. openmedicinalchemistryjournal.commdpi.com Reverse pharmacophore mapping can also be employed to screen a ligand against a database of pharmacophore models to identify potential targets. openmedicinalchemistryjournal.com Systematic SAR studies of the core tetrapeptide, Ac-His-DPhe-Arg-Trp-NH₂, serve to refine these pharmacophore models by separating the structural requirements of the core sequence from the contributions of other parts of a larger peptide. nih.gov

Table 2: General Pharmacophoric Features for Melanocortin Receptor Agonists

| Pharmacophoric Feature | Corresponding Residue(s) | Description | Citation |

|---|---|---|---|

| Aromatic Group | D-Phe, Trp | Essential for hydrophobic and potential π-π stacking interactions within the receptor's binding pocket. | nih.gov |

| Positive Ionizable Center | Arg | Typically involved in a key electrostatic interaction or salt bridge with a negatively charged residue in the receptor. | nih.gov |

| Hydrogen Bond Donor/Acceptor | His, Trp, Peptide Backbone | Participate in a network of hydrogen bonds that stabilize the ligand-receptor complex. | researchgate.netnih.gov |

These computational approaches are vital for the rational design of new MCR ligands, allowing for the optimization of potency and selectivity by modifying the ligand structure to better fit the key features of the receptor's binding site and pharmacophore model.

Structure Activity Relationship Sar Studies of C His D Phe Arg Trp Abu and Its Analogs

Importance of the Core His-D-Phe-Arg-Trp Sequence for Melanocortin Activity

The tetrapeptide sequence His-Phe-Arg-Trp is a highly conserved motif within the endogenous melanocortin peptides, such as α-, β-, and γ-melanocyte-stimulating hormones (MSH) and adrenocorticotropic hormone (ACTH). nih.govmdpi.com This core sequence is widely recognized as the primary pharmacophore responsible for molecular recognition and stimulation of melanocortin receptors. nih.govresearchgate.netnih.gov The minimal sequence required to elicit a functional response in certain bioassays is this tetrapeptide, provided it is N-terminally acetylated and C-terminally amidated. mdpi.com

Key findings on the importance of this core sequence include:

Essential for Activity : The His-Phe-Arg-Trp sequence is considered the "message sequence" for melanocortin receptor activation. researchgate.netresearchgate.net

Chirality of Phenylalanine : The substitution of L-Phe with its D-isomer, D-Phe, has been shown to significantly increase the potency of melanocortin receptor agonists. acs.orgnih.gov This modification is a common strategy in the design of synthetic MCR ligands.

Agonist vs. Antagonist Mimicry : Interestingly, the Arg-Phe-Phe sequence found in the endogenous antagonist, agouti-related protein (AGRP), is thought to mimic the agonist His-Phe-Arg-Trp sequence at the receptor. science.gov Chimeric peptides where the agonist D-Phe-Arg-Trp residues were replaced by the AGRP Arg-Phe-Phe sequence still exhibited agonist activity at mouse MCRs, supporting this hypothesis. science.gov

Fragment Activity : The tripeptide Ac-D-Phe-Arg-Trp-NH₂ has been shown to possess micromolar agonist activities at MC1R, MC4R, and MC5R, though with only slight activity at MC3R, highlighting the foundational role of this part of the sequence. science.gov

Role of the Abu Residue and Ring Size in Receptor Potency and Selectivity

Ring Size Impact : Studies on chimeric α-MSH analogues have demonstrated that ring size significantly affects potency. acs.org For instance, in a series of cyclic deltorphin-melanotropin chimeric peptides, expanding the ring from a 21-membered ring (using β-Ala) to a 22-membered ring by incorporating γ-Abu resulted in a 10-fold decrease in potency at the frog MC1 receptor. acs.org However, further expansion to a 24-membered ring with 6-aminohexanoic acid (6-Ahx) led to a near-complete loss of bioactivity, indicating an optimal range for ring size. acs.org

Abu in Other Scaffolds : In different peptide scaffolds, Abu has been shown to influence selectivity. For example, in bradykinin (B550075) antagonists, replacing glycine (B1666218) with 4-aminobutyric acid (Abu) led to a nearly 10-fold loss of activity. rsc.org In the context of protease inhibitors, Abu is known to enhance selectivity for elastase. mdpi.com

Conformational Constraint : The cyclization of the peptide, which involves the Abu residue in the case of c(His-D-Phe-Arg-Trp-Abu), imposes conformational constraints. This rigidity can lock the peptide into a "bioactive" conformation that is favorable for receptor binding and activation, while also potentially increasing metabolic stability. acs.org

Impact of Amino Acid Substitutions on Receptor Affinity and Efficacy

The modification of each amino acid residue within the core sequence has been systematically explored to fine-tune the pharmacological profile of melanocortin ligands.

The histidine residue is a critical component of the melanocortin pharmacophore.

Substitution Effects : Systematic substitution of the His residue in a pentapeptide agonist template (Bu-His-D-Phe-Arg-Trp-Gly-NH₂) led to the discovery of analogs with altered selectivity. For example, replacing His with 2-aminotetraline-2-carboxylic acid (Atc) resulted in moderate selectivity for the human MC4R over the MC1R. nih.gov

Methylation : In the cyclic lactam antagonist SHU9119, methylation of the His residue at the 1-position, yielding Ac-Nle-c[Asp-(1-Me)His-DNal(2')-Arg-Trp-Lys]-NH₂, resulted in antagonist activity at the MC5R. nih.gov

Replacement with Tryptophan : Replacing His with Trp in the SHU9119 template also produced an MC5R antagonist. nih.gov

The D-Phe residue is a key determinant of potency and can be modified to modulate agonist versus antagonist activity, particularly at the MC3 and MC4 receptors.

Bulky Substitutions : Introducing bulky aromatic amino acids, such as D-Naphthylalanine (DNal(2')), in place of D-Phe in various melanocortin templates often leads to antagonism at the MC3 and MC4 receptors. acs.orgnih.gov For example, the well-known antagonist SHU9119 incorporates this substitution. nih.gov

Para-Substitutions : Halogenation at the para-position of the D-Phe benzyl (B1604629) side chain has profound effects on activity. nih.govresearchgate.net

Substitution with fluorine (p-F) or chlorine (p-Cl) can result in full agonists with slightly increased potency at MC1R, MC4R, and MC5R. nih.gov

Larger halogen substitutions, such as bromine (p-Br) and iodine (p-I), or the trifluoromethyl group (p-CF₃), can convert the ligand into a partial agonist or antagonist specifically at the mMC3R, while maintaining full agonist activity at the mMC4R. mdpi.comnih.gov This has been a key strategy for developing ligands that can differentiate between MC3R and MC4R functions. nih.gov

Table 1: Effect of Para-Substitutions at the D-Phe Position in Ac-His-D-Phe-Arg-Trp-NH₂ on Mouse Melanocortin Receptor Activity

The arginine residue, with its positively charged guanidinium (B1211019) group, is crucial for receptor potency.

Guanidine (B92328) Moiety is Key : Replacing Arg with other basic amino acids like lysine (B10760008) or ornithine in the Ac-His-D-Phe-Arg-Trp-NH₂ template leads to a significant reduction in agonist activity, particularly at the MC3, MC4, and MC5 receptors. nih.gov This strongly suggests that the specific structure of the guanidine moiety, not just the positive charge, is important for high-potency interactions. nih.gov

Urea (B33335) and Thiourea (B124793) Substitutions : To further probe the importance of the guanidinium group, a series of tetrapeptides were synthesized where the Arg was replaced with a lysine residue that was further modified to incorporate various urea and thiourea groups. nih.gov These analogs, which mimicked certain features of the guanidine group, were found to be full agonists at the mouse MCRs, providing valuable insights for designing non-peptide mimetics. nih.gov

Replacement with Neutral Residues : Replacing the basic Arg with neutral amino acids like norleucine (Nle) has been used to reduce electrostatic interactions, which can enhance selectivity for certain receptors, such as hMC1R, over others like MC3R and MC4R. nih.gov

The tryptophan residue is another critical component of the pharmacophore, and modifications at this position can significantly impact potency and selectivity.

Importance for Potency : The indole (B1671886) side chain of tryptophan is considered important for high-potency agonist activity, especially at the MC3R. researchgate.netnih.gov Replacing Trp with alanine (B10760859) generally reduces agonist potency across the MCR subtypes. nih.govacs.org

Receptor Selectivity : The Trp position can be a key site for engineering receptor selectivity. researchgate.netnih.gov

Modifications at the Trp position in the Ac-His-D-Phe-Arg-Trp-NH₂ template can cause dramatic decreases in potency at MC4R and MC5R (up to 9700-fold), while having a much smaller effect at MC1R (up to 220-fold change). researchgate.netnih.gov This indicates that the MC1R is more tolerant of substitutions at this position. researchgate.netnih.gov

Specifically, replacing Trp with residues like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) or Biphenylalanine (Bip) can yield ligands with nanomolar potency at the peripheral MC1R and MC5R, but only micromolar potency at the central MC3R and MC4R. researchgate.netnih.gov

Non-reactive Replacements : The chemically reactive indole side chain of Trp can be successfully replaced with the non-reactive 2-naphthylalanine (Nal(2')) moiety without loss of potency, which is a useful modification for developing more stable drug candidates. nih.gov

Table 2: Summary of Key Amino Acid Substitutions and Their Effects

Modifications at the Arg Position and Importance of Guanidine Moiety

Influence of Cyclization Bridge Type and Position on SAR

The method of cyclization, which constrains a linear peptide into a more rigid cyclic structure, profoundly impacts its biological activity by limiting conformational possibilities and pre-organizing the pharmacophore for optimal receptor interaction. nih.gov Common strategies include head-to-tail, side-chain-to-side-chain, and backbone cyclization, all of which influence the resulting structure-activity relationship (SAR). nih.govmdpi.comthieme-connect.de

For analogs of the His-D-Phe-Arg-Trp sequence, head-to-tail cyclization via a lactam bridge is a well-explored strategy. A study of cyclic pentapeptides with the general structure c(His-D-Phe-Arg-Trp-Z), where Z is an omega-amino acid like aminobutyric acid (Abu), demonstrated the importance of the linker's chain length. nih.gov The size of the ring created by this bridge directly affects agonist activity and selectivity. For instance, an analog where Z was an omega-amino acid that resulted in a specific ring size showed a 4.7-fold greater potency at the human melanocortin-4 receptor (hMC4R) compared to the endogenous α-MSH and a 4.3-fold selectivity for hMC4R over the human melanocortin-1 receptor (hMC1R). nih.gov This highlights that the bridge in c(His-D-Phe-Arg-Trp-Abu) is not merely a passive linker but an active contributor to the molecule's pharmacological profile.

The critical role of ring size, as dictated by the cyclization bridge, has been extensively documented in related melanotropin analogs. Research on chimeric peptides cyclized via a lactam bridge between a C-terminal Glutamic acid (Glu) and various N-terminal amino acid linkers revealed a distinct relationship between ring size and potency. acs.org A 21-membered ring, formed using a β-Alanine linker, yielded the highest potency, while increasing or decreasing the ring size led to a significant loss of activity. acs.org

| Compound | N-Terminal Linker | Ring Size | Agonist Potency (EC50) |

|---|---|---|---|

| c[His-d-Phe-Arg-Trp-Glu]-Val-Val-Gly-NH2 | None | 17-membered | 0.8 µM |

| c[Gly-His-d-Phe-Arg-Trp-Glu]-Val-Val-Gly-NH2 | Glycine | 20-membered | 0.5 µM |

| c[β-Ala-His-d-Phe-Arg-Trp-Glu]-Val-Val-Gly-NH2 | β-Alanine | 21-membered | 31 nM |

| c[γ-Abu-His-d-Phe-Arg-Trp-Glu]-Val-Val-Gly-NH2 | γ-Aminobutyric acid (γ-Abu) | 22-membered | 0.3 µM |

| c[6-Ahx-His-Phe-Arg-Trp-Glu]-Val-Val-Gly-NH2 | 6-Aminohexanoic acid (6-Ahx) | 24-membered | Inactive |

Beyond head-to-tail cyclization, other bridge types and positions are used. The potent, well-known α-MSH analog, MT-II, utilizes a side-chain-to-side-chain lactam bridge between Aspartic acid and Lysine residues that flank the core pharmacophore. acs.orgsnmjournals.org This approach, which results in a 23-membered ring, also produces a highly potent agonist. acs.org Another advanced strategy is backbone cyclization, where the bridge is formed involving a peptide bond nitrogen. nih.govscispace.com This method is advantageous as it allows for cyclization without consuming side chains that may be essential for biological activity. scispace.com

Stereochemical Aspects of D-Amino Acid Incorporation on Biological Activity

The use of D-amino acids, which are stereoisomers (mirror images) of the common L-amino acids, is a cornerstone of modern peptidomimetic design. tandfonline.comlibretexts.orgresearchgate.net Their incorporation can dramatically alter a peptide's three-dimensional structure, receptor binding affinity, and, crucially, its resistance to degradation by proteolytic enzymes. tandfonline.comresearchgate.net

In the context of c(His-D-Phe-Arg-Trp-Abu), the presence of D-Phenylalanine (D-Phe) is not incidental; it is a critical determinant of the compound's high biological activity. The native melanocortin pharmacophore is His-L-Phe -Arg-Trp. nih.govresearchgate.net However, extensive SAR studies have shown that the stereochemical inversion of this single amino acid from the L- to the D-configuration results in a significant enhancement of agonist potency at melanocortin receptors. researchgate.net The linear tetrapeptide Ac-His-Phe-Arg-Trp-NH₂ is a weak agonist, but its counterpart, Ac-His-D-Phe -Arg-Trp-NH₂, is substantially more potent. researchgate.net This enhancement is attributed to the D-amino acid inducing a preferred conformation for receptor binding.

Further modifications at this position can continue to refine the pharmacological profile. Replacing D-Phe with other non-natural D-amino acids, such as D-Nal(2') (D-2-naphthylalanine), can lead to even greater improvements in potency. acs.org

| Compound Structure | Stereochemistry at Position 7 | Agonist Potency (EC50) |

|---|---|---|

| c[γ-Abu-His-Phe-Arg-Trp-Glu]-Val-Val-Gly-NH2 | L-Phe | 2.7 µM |

| c[γ-Abu-His-D-Phe-Arg-Trp-Glu]-Val-Val-Gly-NH2 | D-Phe | 0.30 µM |

| c[γ-Abu-His-D-Nal(2')-Arg-Trp-Glu]-Val-Val-Gly-NH2 | D-Nal(2') | 23 nM |

The strategic placement of D-amino acids extends beyond the core pharmacophore. Incorporating D-amino acids at the C-terminus of a peptide, for example, is a known strategy to block the action of C-terminal exopeptidases, thereby increasing the peptide's metabolic stability and duration of action. acs.org Studies on related melanocortin antagonists showed that adding a C-terminal dipeptide composed of D-amino acids, such as D-Val-D-Pro, conferred resistance to degradation and was a key step in developing orally active compounds. acs.org This demonstrates that stereochemical modifications throughout the peptide, not just in the active core, are a powerful tool for tuning biological properties.

Preclinical Pharmacological Investigations of C His D Phe Arg Trp Abu in Vitro and Ex Vivo Studies

In Vitro Stability and Proteolytic Resistance

The stability of a peptide therapeutic is a critical factor in its development, as it directly impacts its bioavailability and duration of action. The introduction of non-natural amino acids and cyclization are common strategies to enhance resistance to degradation by proteases. nih.gov For the cyclic peptide c(His-D-Phe-Arg-Trp-Abu), its structure, which includes a D-amino acid (D-Phe), is designed to confer resistance to enzymatic breakdown.

Enzyme Degradation Studies in Biological Media

The resistance of peptides to proteolytic degradation is a key determinant of their in vivo efficacy. The inclusion of D-amino acids, such as D-Phe, is a well-established strategy to hinder cleavage by proteases, which typically recognize L-amino acid residues. nih.govfrontiersin.org Studies on similar peptide analogs have shown that substitutions with D-amino acids significantly enhance stability against enzymatic degradation in various biological fluids. nih.govfrontiersin.org For instance, the replacement of L-amino acids with their D-enantiomers in peptides has been shown to confer resistance to enzymes like trypsin and chymotrypsin, which are prevalent in the gastrointestinal tract and plasma. nih.govfrontiersin.org

Enzymes found in biological media, such as serum and plasma, include a variety of proteases and peptidases that can rapidly degrade natural peptides. nih.govnih.gov The stability of peptide analogs is often assessed by incubating them in these media and monitoring the concentration of the intact peptide over time. For example, the α-MSH analog [Nle4-D-Phe7]-α-MSH demonstrated significantly greater resistance to enzymatic degradation by serum enzymes compared to its native counterpart. mdpi.com This enhanced stability is attributed to the presence of the D-Phe residue, which sterically hinders the approach of proteolytic enzymes. nih.gov

Metabolic Stability in In Vitro Systems (e.g., liver microsomes, plasma)

Metabolic stability is a crucial parameter in drug discovery, predicting the susceptibility of a compound to metabolism, primarily by enzymes in the liver. frontagelab.comresearchgate.net In vitro systems such as liver microsomes and plasma are routinely used to assess this. nih.govfrontagelab.com Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of many drugs. creative-diagnostics.comspringernature.com Plasma contains various esterases and proteases that can degrade susceptible compounds. nih.gov

The metabolic stability of a compound is typically determined by measuring its rate of disappearance when incubated with these in vitro systems. researchgate.netspringernature.com For peptide-based drugs, stability in plasma is particularly important. nih.gov The inclusion of D-amino acids and a cyclic structure in c(His-D-Phe-Arg-Trp-Abu) is expected to confer significant resistance to degradation by plasma proteases. nih.gov Studies on other D-amino acid-containing peptides have demonstrated remarkable stability in human plasma. frontiersin.org

| In Vitro System | Purpose | Key Enzymes | Expected Outcome for c(His-D-Phe-Arg-Trp-Abu) |

| Liver Microsomes | To assess phase I metabolic stability. creative-diagnostics.comspringernature.com | Cytochrome P450 (CYP) enzymes. creative-diagnostics.com | High stability due to peptide nature and modifications. |

| Plasma | To evaluate stability against blood-borne proteases. nih.gov | Proteases, peptidases, esterases. nih.gov | High resistance to degradation due to D-amino acid and cyclization. nih.govfrontiersin.org |

Cellular Activity and Functional Assays

Cellular Permeability Studies (e.g., Caco-2 Cell Monolayers)

The Caco-2 cell monolayer is a widely used in vitro model to predict the oral absorption of drugs. nih.govgardp.org These cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier. nih.govresearchgate.net Permeability studies across Caco-2 monolayers can provide insights into both passive diffusion and carrier-mediated transport mechanisms. researchgate.net

The permeability of a compound is typically expressed as an apparent permeability coefficient (Papp). While specific data for c(His-D-Phe-Arg-Trp-Abu) is not available, studies with other peptides and amino acid derivatives can offer insights. For instance, the permeability of tryptophan and its derivatives across Caco-2 cells is influenced by their physicochemical properties and interactions with amino acid transporters. researchgate.net Generally, small, lipophilic molecules tend to have higher passive permeability. The cyclic nature of c(His-D-Phe-Arg-Trp-Abu) might influence its conformation and ability to cross the cell membrane.

In Vitro Biological Efficacy Studies (e.g., Melanogenesis Stimulation in Melanocytes)

The biological activity of c(His-D-Phe-Arg-Trp-Abu) is expected to be mediated through its interaction with melanocortin receptors, particularly the melanocortin 1 receptor (MC1R), which is predominantly expressed on melanocytes. nih.govscielo.br The His-Phe-Arg-Trp sequence is a core motif for the melanotropic activity of α-melanocyte-stimulating hormone (α-MSH). mdpi.comencyclopedia.pub

In vitro studies using cultured melanocytes are standard for assessing the melanogenic potential of α-MSH analogs. mdpi.comnih.gov Activation of MC1R by an agonist leads to the stimulation of the cyclic AMP (cAMP) signaling pathway, which in turn upregulates the expression and activity of tyrosinase, the key enzyme in melanin (B1238610) synthesis. nih.govscielo.br Consequently, an increase in melanin production is observed. nih.gov

Studies on similar tetrapeptide analogs of α-MSH, such as Ac-His-D-Phe-Arg-Trp-NH2, have demonstrated their ability to increase melanin synthesis in human melanocytes, particularly under UV-irradiated conditions. mdpi.comnih.gov These analogs often exhibit greater potency and a more prolonged effect compared to the native α-MSH, which is attributed to their enhanced stability and receptor binding affinity. mdpi.com

| Assay | Cell Type | Endpoint Measured | Expected Effect of c(His-D-Phe-Arg-Trp-Abu) |

| Melanogenesis Assay | Human Melanocytes | Melanin Content | Stimulation of melanin synthesis. mdpi.comnih.gov |

| Tyrosinase Activity Assay | Human Melanocytes | Tyrosinase Activity | Increased tyrosinase activity. nih.govmdpi.com |

| cAMP Assay | Cells expressing MC1R | Intracellular cAMP levels | Increased cAMP production. nih.gov |

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

Preclinical ADME studies in animal models are essential for understanding the pharmacokinetic profile of a drug candidate. nih.govnih.gov These studies provide critical information on how the body processes a compound, which is vital for predicting its efficacy and safety in humans. nih.govdrugdiscoverytrends.com Animal models, such as rodents, are commonly used in the early stages of drug development. mdpi.com

For a peptide-based therapeutic like c(His-D-Phe-Arg-Trp-Abu), ADME studies would focus on its fate after administration. Key aspects to investigate would include:

Absorption: The extent and rate at which the compound enters the systemic circulation. Due to its peptide nature, oral bioavailability is expected to be low, and parenteral routes of administration are likely to be explored.

Distribution: How the compound distributes into different tissues and organs.

Metabolism: As discussed in the in vitro sections, the compound is designed for high metabolic stability. Animal studies would confirm this in a whole-organism context.

Excretion: The primary routes by which the compound and its potential metabolites are eliminated from the body (e.g., renal or biliary excretion).

While specific ADME data for c(His-D-Phe-Arg-Trp-Abu) is not publicly available, the design of the molecule with a D-amino acid and cyclization suggests a strategy to overcome the typical pharmacokinetic limitations of peptides, such as rapid degradation and clearance. nih.gov

Absorption and Tissue Distribution in Animal Models

While specific data on the absorption and tissue distribution of c(His-D-Phe-Arg-Trp-Abu) is not available in the reviewed literature, studies on closely related cyclic melanocortin peptides provide significant insights into the expected behavior of this compound class in animal models. The inclusion of a D-amino acid (D-Phe) and the cyclic structure are strategies known to enhance metabolic stability and influence pharmacokinetic properties. mdpi.comnih.govnih.gov

Studies on Melanotan II (MT-II), a cyclic heptapeptide (B1575542) analog of α-melanocyte-stimulating hormone (α-MSH) with a similar core sequence (Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂), have utilized advanced imaging techniques to map its distribution. Following intravenous administration in rats, MT-II showed very limited penetration into the brain parenchyma, with radioactivity primarily accumulating in circumventricular organs (CVOs) like the median eminence and area postrema, which are located outside the blood-brain barrier. nih.gov This suggests that systemic administration of such peptides may exert central effects through these specialized brain regions. Direct measurement confirmed negligible brain penetration of MT-II. nih.gov

Further investigations using matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) on mice dosed with MT-II provided a detailed map of its tissue distribution. nih.govresearchgate.net This technique allows for the visualization of the parent drug and its metabolites in various tissues simultaneously. While the specific tissues of highest concentration for c(His-D-Phe-Arg-Trp-Abu) are not yet determined, studies on other cyclic peptides indicate that distribution is influenced by factors such as charge, lipophilicity, and the presence of specific transporters. nih.govfrontiersin.org For instance, radiolabeled α-MSH analogs have shown significant uptake in melanoma tumors overexpressing the melanocortin-1 receptor (MC1R), as well as in the kidneys and liver, which are key organs for metabolism and excretion. frontiersin.orgsnmjournals.org

The pharmacokinetic profile of another cyclic melanocortin agonist, PL-8177, has been characterized in rats and dogs. Following subcutaneous administration, PL-8177 was rapidly absorbed, with time to maximum plasma concentration (tmax) in rats ranging from 0.25 to 1.0 hour. nih.govresearchgate.net This rapid absorption is a common feature of subcutaneously delivered peptides. The distribution volume and clearance rates of these peptides are influenced by their chemical modifications. For example, the incorporation of extracyclic arginine residues into a melanocortin macrocycle was shown to affect its in vivo activity, suggesting that such modifications can alter tissue interactions and distribution. acs.orgnih.gov

Table 1: Summary of Preclinical Absorption and Distribution Findings for Related Cyclic Melanocortin Peptides

| Compound | Animal Model | Key Findings |

| Melanotan II (MT-II) | Rat | Limited blood-brain barrier penetration; accumulation in circumventricular organs. nih.gov |

| Melanotan II (MT-II) | Mouse | MALDI-MSI enabled detailed mapping of tissue distribution of the parent peptide and its metabolites. nih.govresearchgate.net |

| Radiolabeled α-MSH analogs | Mouse | High uptake in MC1R-expressing tumors, kidney, and liver. frontiersin.orgsnmjournals.org |

| PL-8177 | Rat, Dog | Rapid absorption after subcutaneous administration (tmax 0.25-1.0h in rats). nih.govresearchgate.net |

Metabolic Pathways and Metabolite Identification in Animal Models

The metabolic fate of cyclic peptides like c(His-D-Phe-Arg-Trp-Abu) is a critical aspect of their preclinical evaluation. The inherent stability of the cyclic scaffold, combined with the presence of a D-amino acid, is designed to confer resistance to degradation by proteases. mdpi.comnih.govnih.gov Linear peptides are typically subject to rapid hydrolysis by peptidases in plasma and tissues, but cyclization and the inclusion of unnatural amino acids can significantly prolong their half-life. mdpi.comnih.gov

While specific metabolic pathways for c(His-D-Phe-Arg-Trp-Abu) have not been detailed, research on analogous compounds provides a general framework for their biotransformation. The metabolism of cyclic peptides is generally characterized by enzymatic cleavage of the peptide bonds, although at a much slower rate than their linear counterparts. nih.govresearchgate.net Studies combining techniques like MALDI-MSI and liquid chromatography-high resolution mass spectrometry (LC-HRMS) have been employed to identify metabolites of MT-II in tissue samples. nih.govresearchgate.net This approach allows for the structural characterization of metabolites, providing insights into the specific sites of enzymatic attack.

The primary metabolic routes for peptides involve hydrolysis by proteases and peptidases. For cyclic peptides, this often requires an initial enzymatic cleavage to linearize the peptide, which can then be further degraded. researchgate.net The stability of the peptide bond involving the D-Phe residue in c(His-D-Phe-Arg-Trp-Abu) would be expected to be high, as D-amino acids are not readily recognized by most endogenous proteases. mdpi.com Therefore, metabolic cleavage is more likely to occur at other positions in the ring.

N-methylation is another strategy that has been shown to improve the metabolic stability of backbone-cyclized peptides by protecting against degradation by intestinal enzymes. nih.gov Although c(His-D-Phe-Arg-Trp-Abu) is not N-methylated, this highlights the importance of modifications to the peptide backbone in determining metabolic fate. The nature of the amino acid side chains also plays a role, as they can influence susceptibility to enzymatic degradation.

Table 2: General Metabolic Considerations for Cyclic Peptides in Animal Models

| Metabolic Aspect | General Findings for Related Cyclic Peptides |

| Primary Degradation Route | Enzymatic hydrolysis of peptide bonds by proteases/peptidases, often following initial ring cleavage. researchgate.net |

| Influence of D-Amino Acids | Increased resistance to proteolytic degradation. mdpi.com |

| Influence of Cyclization | Enhanced metabolic stability compared to linear analogs by protecting N- and C-termini and restricting conformational flexibility. nih.govnih.gov |

| Metabolite Identification | Advanced mass spectrometry techniques (e.g., MALDI-MSI, LC-HRMS) are used to identify and characterize metabolites in tissues. nih.govresearchgate.net |

Excretion Routes and Mass Balance in Animal Models

For systemically available peptides that are not extensively metabolized, renal clearance is often the major route of elimination. The kidneys filter small molecules from the blood, and peptides can be excreted in the urine either intact or as metabolites. Studies with the related cyclic melanocortin agonist PL-8177 in humans showed that the amount of unchanged drug excreted in the urine was very low (≤ 1%), indicating that the compound is likely cleared through other mechanisms, such as metabolism, or that its metabolites are what is primarily excreted via the kidneys. nih.govresearchgate.net

The liver also plays a significant role in the clearance of peptides, particularly through uptake by hepatocytes and subsequent excretion into the bile. The physicochemical properties of the peptide, such as its size, charge, and lipophilicity, will influence the extent of biliary excretion. For instance, more lipophilic compounds are often more readily excreted in the bile.

Mass balance studies typically involve administering a radiolabeled version of the compound to animals and then measuring the amount of radioactivity recovered in urine, feces, and expired air over time. This allows for a quantitative assessment of the different excretion pathways. While a specific mass balance study for c(His-D-Phe-Arg-Trp-Abu) is not available, the general principles of peptide excretion suggest that a combination of renal and fecal excretion of the parent compound and its metabolites would be expected. The high kidney uptake observed for some radiolabeled α-MSH analogs in mice further supports the importance of the renal route in the disposition of this class of peptides. frontiersin.orgsnmjournals.org

Table 3: Expected Excretion Profile Based on Related Compounds

| Excretion Parameter | General Observations for Cyclic Melanocortin Peptides |

| Primary Excretion Routes | Renal (urine) and hepatobiliary (feces). |

| Renal Clearance | A major pathway for small peptides and their metabolites. High kidney uptake seen with some α-MSH analogs. frontiersin.orgsnmjournals.org |

| Urinary Excretion of Parent Drug | Can be low, suggesting significant metabolism prior to excretion (e.g., PL-8177). nih.govresearchgate.net |

| Mass Balance | Quantitative assessment of excretion routes would require a dedicated study with a radiolabeled version of the compound. |

Computational Modeling and Rational Design of Melanocortin Receptor Ligands

Molecular Docking and Ligand-Target Interaction Prediction